molecular formula C21H20N6O3S B2593065 N-{3-[1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide CAS No. 932537-83-2

N-{3-[1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide

Cat. No.: B2593065
CAS No.: 932537-83-2
M. Wt: 436.49
InChI Key: PNDKVTIQYGELSB-UHFFFAOYSA-N
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Description

The compound N-{3-[1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide is a heterocyclic molecule featuring a 1,2,4-thiadiazole core linked to a 1,2,3-triazole moiety and a 2-methoxybenzamide group. Its structural complexity arises from the fusion of three distinct heterocycles:

  • 1,2,4-Thiadiazole: A five-membered ring containing two nitrogen atoms and one sulfur atom, known for metabolic stability and bioactivity.
  • 2-Methoxybenzamide: A substituted benzamide contributing to lipophilicity and target engagement.

Properties

IUPAC Name

N-[3-[1-(2-ethoxyphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O3S/c1-4-30-17-12-8-6-10-15(17)27-13(2)18(24-26-27)19-22-21(31-25-19)23-20(28)14-9-5-7-11-16(14)29-3/h5-12H,4H2,1-3H3,(H,22,23,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNDKVTIQYGELSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2C(=C(N=N2)C3=NSC(=N3)NC(=O)C4=CC=CC=C4OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: This can be achieved through a reaction between an azide and an alkyne.

    Formation of the Thiadiazole Ring: This involves the cyclization of a thiosemicarbazide derivative with an appropriate electrophile.

    Coupling with Benzamide: The final step involves coupling the triazole-thiadiazole intermediate with 2-methoxybenzoyl chloride under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-{3-[1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Biological Activities

Research indicates that N-{3-[1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide exhibits a range of biological activities:

  • Anticancer Properties : Studies have shown that this compound can inhibit cancer cell proliferation by interacting with specific enzymes involved in cancer pathways. Molecular docking simulations suggest that it binds effectively to these targets, potentially acting as an enzyme inhibitor or receptor modulator .
  • Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties in various models, which could be beneficial in treating conditions characterized by chronic inflammation.
  • Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound may possess significant antibacterial and antifungal activities. This is particularly relevant in the context of rising antibiotic resistance .

Synthetic Pathways

The synthesis of this compound typically involves the following steps:

StepReaction TypeKey ReagentsYield
1AcylationAcylhydrazides with isothiocyanates70–86%
2CyclizationThiosemicarbazides with arylidene malononitrile89–91%
3FunctionalizationVarious substituents to enhance biological activityVariable

This multi-step synthesis highlights the versatility of the compound's structural modifications to optimize its pharmacological properties.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

  • A study published in PMC highlighted its potential as an anticancer agent through its ability to inhibit specific pathways involved in tumor growth .
  • Another research article focused on its anti-inflammatory properties, demonstrating significant reductions in inflammatory markers in vitro .

Future Perspectives

The ongoing research into this compound suggests promising applications in drug development. Its unique structural characteristics offer opportunities for further modifications aimed at enhancing efficacy and reducing side effects.

Mechanism of Action

The mechanism by which N-{3-[1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzymes such as kinases by binding to their active sites, thereby blocking their activity and preventing the proliferation of cancer cells .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key analogs and their distinguishing features are summarized below:

Compound Name & ID (Evidence) Molecular Formula Key Functional Groups Melting Point (°C) Notable Properties
Target Compound C₂₃H₂₁N₇O₃S 1,2,4-Thiadiazole, 1,2,3-triazole, 2-methoxybenzamide N/A Hypothesized enhanced metabolic stability due to thiadiazole and triazole fusion.
Compound 9c () C₂₇H₂₂BrN₇O₂S Bromophenyl-thiazole, triazole, benzodiazole N/A Exhibited strong docking affinity in molecular studies, suggesting potential bioactivity .
Compound 6 () C₁₈H₁₂N₄O₂S Isoxazole-thiadiazole, benzamide 160 IR absorption at 1606 cm⁻¹ (C=O), moderate antimicrobial activity .
Compound 8a () C₂₃H₁₈N₄O₂S Acetylpyridine-thiadiazole, benzamide 290 High thermal stability (mp 290°C); MS fragmentation pattern indicates robust aromatic backbone .
Compound 10a () C₂₄H₂₀N₆O₄S Nitrobenzamide, methoxybenzothiazole N/A Moderate activity against E. coli via cup-plate assay .
Nitazoxanide derivative () C₁₀H₆ClF₂N₃OS Chlorothiazole, difluorobenzamide N/A Inhibits PFOR enzyme via amide anion conjugation, confirmed by X-ray crystallography .

Physicochemical and Spectral Comparisons

  • IR Spectroscopy :

    • The target compound’s carbonyl (C=O) stretch is expected near 1600–1680 cm⁻¹, aligning with analogs like Compound 6 (1606 cm⁻¹) and 8a (1679 cm⁻¹) .
    • Thiadiazole-related vibrations (C-S and C-N) would likely overlap with triazole signals, complicating spectral interpretation.
  • NMR Data :

    • Aromatic protons in analogs (e.g., 8a : δ 7.47–8.39 ppm) suggest similar deshielding effects for the target’s benzamide and ethoxyphenyl groups .
    • Methoxy (-OCH₃) and ethoxy (-OCH₂CH₃) substituents would resonate at δ 3.8–4.3 ppm.
  • Thermal Stability :

    • High melting points in analogs (e.g., 290°C for 8a ) correlate with rigid aromatic frameworks, implying similar stability for the target compound .

Biological Activity

N-{3-[1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide is a compound that incorporates both triazole and thiadiazole moieties, known for their diverse biological activities. This article delves into the compound's biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of Triazole Ring : The initial step involves the reaction of an appropriate azide with an alkyne to form the triazole ring via a click chemistry approach.
  • Thiadiazole Synthesis : Subsequently, the thiadiazole moiety can be synthesized through cyclization reactions involving thiosemicarbazides and carboxylic acids.
  • Final Coupling : The final step involves coupling the synthesized triazole and thiadiazole intermediates with 2-methoxybenzoyl chloride to yield the target compound.

Anticancer Activity

Recent studies have shown that compounds containing thiadiazole and triazole derivatives exhibit significant anticancer properties. For instance:

  • Cytotoxicity Assays : In vitro cytotoxicity assays against various cancer cell lines such as A549 (lung cancer) and SK-MEL-2 (skin cancer) have demonstrated that derivatives similar to this compound can inhibit cell proliferation effectively. For example, compounds with similar structures have shown IC50 values ranging from 4.27 µg/mL to 9 µM depending on the specific substituents present on the phenyl rings .

The mechanisms by which these compounds exert their anticancer effects are multifaceted:

  • Cell Cycle Arrest : Many studies suggest that these compounds induce cell cycle arrest at the G1/S phase transition, leading to apoptosis in cancer cells .
  • Inhibition of Kinases : Some derivatives have been shown to inhibit key signaling pathways involving kinases such as ERK1/2, which are crucial for cancer cell proliferation .
  • Induction of Apoptosis : Evidence indicates that these compounds can activate caspases (e.g., caspase 3 and 8), leading to programmed cell death in cancer cells .

Antimicrobial Activity

In addition to anticancer properties, this compound may also exhibit antimicrobial activity:

  • Broad-Spectrum Efficacy : Triazole derivatives are known for their broad-spectrum antimicrobial activities against bacteria and fungi. The incorporation of thiadiazole enhances this activity due to its ability to disrupt microbial cell membranes .

Case Studies

Several case studies highlight the efficacy of related compounds:

StudyCompoundCell LineIC50 Value
Alam et al. (2011)5-(4-hydroxyphenyl)-4H-thiadiazolesA5494.27 µg/mL
Hosseinzadeh et al. (2013)Trifluoromethyl-substituted thiadiazolesMCF70.04 - 23.6 µM
Jakovljević et al. (2017)Phenolic acid-derived thiadiazolesHL-60Significant increase in subG1 phase

Q & A

Q. How should researchers validate target engagement in complex biological systems?

  • Methodological Answer : Use chemical proteomics :
  • Photoaffinity labeling : Incorporate azide/alkyne tags for click chemistry-based pull-down assays.
  • Thermal Shift Assays (TSA) to monitor protein stabilization upon ligand binding .

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